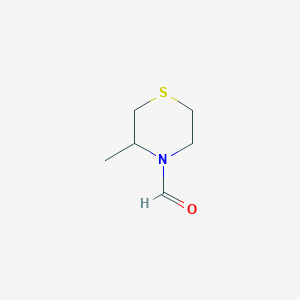
3-Methylthiomorpholine-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylthiomorpholine-4-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of applications, including the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs. In
作用機序
The mechanism of action of 3-Methylthiomorpholine-4-carbaldehyde is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic compounds such as carbonyl groups. It can also form covalent bonds with proteins and peptides, leading to modifications in their structure and function.
生化学的および生理学的効果
The biochemical and physiological effects of 3-Methylthiomorpholine-4-carbaldehyde are varied and depend on the specific application. It has been shown to inhibit the growth of certain cancer cells, and to modulate the activity of enzymes involved in the metabolism of drugs. It can also be used to label proteins and peptides for imaging studies.
実験室実験の利点と制限
The advantages of using 3-Methylthiomorpholine-4-carbaldehyde in lab experiments include its versatility and reactivity, as well as its ability to modify proteins and peptides. However, its use can be limited by its toxicity and the need for specialized equipment and handling procedures.
将来の方向性
There are many potential future directions for the use of 3-Methylthiomorpholine-4-carbaldehyde in scientific research. One area of interest is the development of new drugs based on its reactivity and ability to modify proteins and peptides. It may also be used in the development of new imaging agents for the study of biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
合成法
The synthesis of 3-Methylthiomorpholine-4-carbaldehyde can be achieved through the reaction of morpholine with methylthiol in the presence of a carbonylation agent such as carbon monoxide. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of the product can be improved by using a catalyst such as palladium.
科学的研究の応用
3-Methylthiomorpholine-4-carbaldehyde is widely used in scientific research due to its versatility and reactivity. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the study of biochemical and physiological processes, particularly in the field of proteomics. It can be used to modify proteins and peptides, and to study protein-protein interactions.
特性
CAS番号 |
111072-96-9 |
|---|---|
製品名 |
3-Methylthiomorpholine-4-carbaldehyde |
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC名 |
3-methylthiomorpholine-4-carbaldehyde |
InChI |
InChI=1S/C6H11NOS/c1-6-4-9-3-2-7(6)5-8/h5-6H,2-4H2,1H3 |
InChIキー |
QNXYWNNYQADWEB-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C=O |
正規SMILES |
CC1CSCCN1C=O |
同義語 |
4-Thiomorpholinecarboxaldehyde, 3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



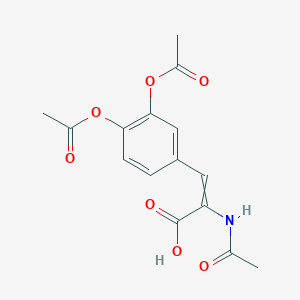
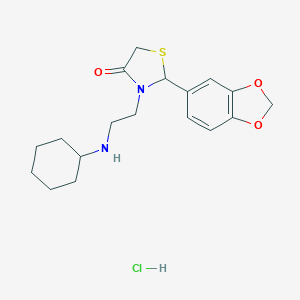
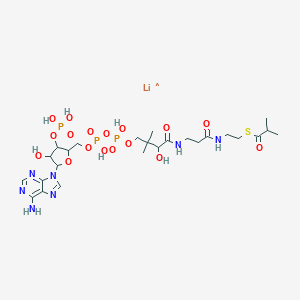
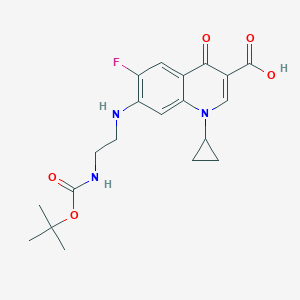
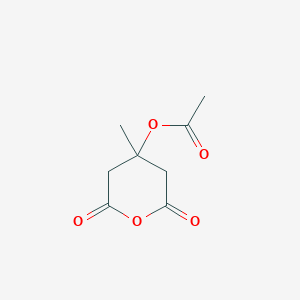
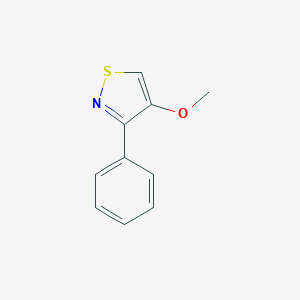
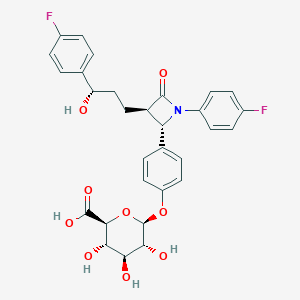
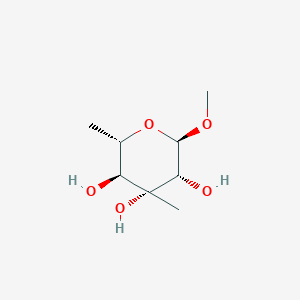
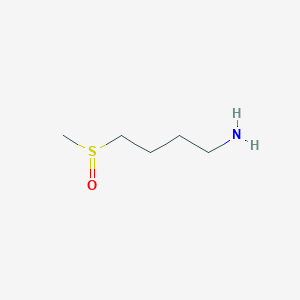
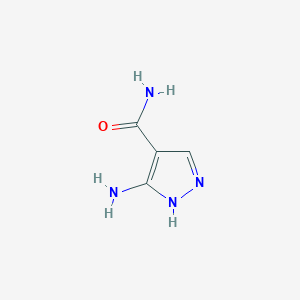
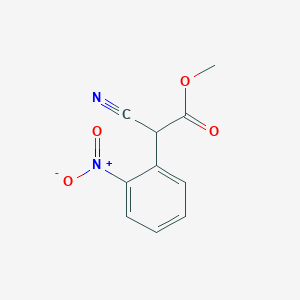
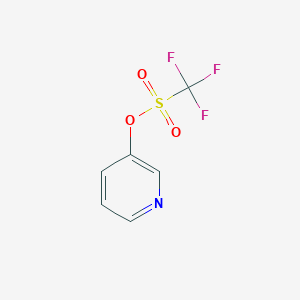
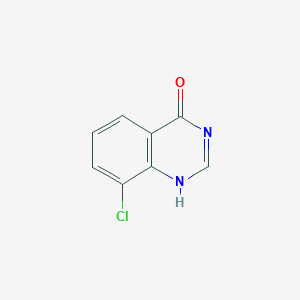
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B19580.png)